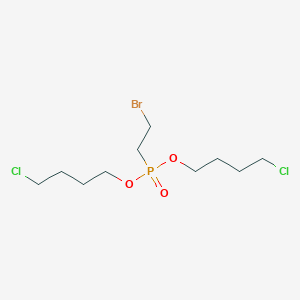
Bis(4-chlorobutyl) (2-bromoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorobutyl) (2-bromoethyl)phosphonate: is an organophosphorus compound that contains both chlorine and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(4-chlorobutyl) (2-bromoethyl)phosphonate typically involves the reaction of 4-chlorobutyl ether with a phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. For example, a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid can be used at low temperatures to prepare the compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high product yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonate derivatives, while oxidation and reduction reactions can produce different phosphonic acids or phosphine oxides .
Scientific Research Applications
Chemistry: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate is used as a building block in organic synthesis. It can be used to introduce phosphonate groups into organic molecules, which can alter their chemical properties and reactivity.
Biology and Medicine: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of bis(4-chlorobutyl) (2-bromoethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bis(2-chloroethyl) phosphonate: This compound is similar in structure but contains two chloroethyl groups instead of 4-chlorobutyl and 2-bromoethyl groups.
4-Chlorobutyl ether: This compound is used as a precursor in the synthesis of bis(4-chlorobutyl) (2-bromoethyl)phosphonate.
Uniqueness: this compound is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90542-52-2 |
|---|---|
Molecular Formula |
C10H20BrCl2O3P |
Molecular Weight |
370.04 g/mol |
IUPAC Name |
1-[2-bromoethyl(4-chlorobutoxy)phosphoryl]oxy-4-chlorobutane |
InChI |
InChI=1S/C10H20BrCl2O3P/c11-5-10-17(14,15-8-3-1-6-12)16-9-4-2-7-13/h1-10H2 |
InChI Key |
BJZZAKTXVRKTRF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)COP(=O)(CCBr)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















